2-Ethynylpropane-1,2,3-triol
Description
Structure
3D Structure
Properties
Molecular Formula |
C5H8O3 |
|---|---|
Molecular Weight |
116.11 g/mol |
IUPAC Name |
2-ethynylpropane-1,2,3-triol |
InChI |
InChI=1S/C5H8O3/c1-2-5(8,3-6)4-7/h1,6-8H,3-4H2 |
InChI Key |
GRMKBKTVVCARJI-UHFFFAOYSA-N |
Canonical SMILES |
C#CC(CO)(CO)O |
Origin of Product |
United States |
Synthetic Methodologies for 2 Ethynylpropane 1,2,3 Triol
Conventional Organic Synthesis Approaches
Routes from Glycerol (B35011) Precursors
Glycerol serves as a versatile and cost-effective starting material for the synthesis of 2-Ethynylpropane-1,2,3-triol. The synthetic challenge lies in selectively functionalizing one of its three hydroxyl groups. To achieve this, strategies involving protection chemistry are commonly employed to differentiate between the primary and secondary hydroxyls.
A prevalent strategy involves the protection of the vicinal diols at the C1 and C2 positions of glycerol. This is typically accomplished through an acetalization reaction with acetone, often in the presence of an acid catalyst, to form a five-membered heterocyclic compound known as 2,2-dimethyl-1,3-dioxolane-4-methanol, or more commonly, solketal (B138546). This protection scheme effectively masks the 1,2-diol, leaving the primary hydroxyl group at the C3 position as the sole site for subsequent chemical modification.
The formation of solketal is a reversible reaction, but yields can be optimized by controlling reaction conditions such as temperature and reactant ratios. Once the primary alcohol of solketal is isolated, it can be converted into a suitable leaving group for the introduction of the ethynyl (B1212043) moiety.
The core carbon-carbon bond-forming step in this synthetic pathway is a nucleophilic substitution reaction. An acetylide anion, typically generated from acetylene (B1199291) using a strong base such as an organolithium reagent or sodium amide, serves as the potent nucleophile. This nucleophile attacks the electrophilic carbon of the functionalized glycerol derivative, displacing a leaving group in what is typically an SN2 mechanism. The successful execution of this step is highly dependent on the efficacy of the leaving group attached to the solketal intermediate.
To facilitate the nucleophilic substitution, the primary hydroxyl group of solketal is converted into a more effective leaving group. A common and highly effective method is the tosylation of the alcohol. Solketal is reacted with p-toluenesulfonyl chloride (TsCl) in the presence of a base, such as pyridine, to yield (2,2-dimethyl-1,3-dioxolan-4-yl)methyl p-toluenesulfonate, or "tosyl solketal". The tosylate group is an excellent leaving group due to the ability of the sulfonate anion to stabilize the negative charge through resonance.
The resulting tosyl solketal is a key intermediate that readily undergoes nucleophilic attack by an acetylide anion. Following the successful substitution, the final step is the deprotection of the acetonide group. This is typically achieved by hydrolysis under mild aqueous acidic conditions, which cleaves the ketal and regenerates the 1,2-diol, yielding the final product, this compound.
Table 1: Synthetic Route to this compound from Glycerol
| Step | Reaction | Starting Material | Key Reagents | Intermediate/Product | Purpose |
|---|---|---|---|---|---|
| 1 | Acetonide Protection | Glycerol | Acetone, Acid Catalyst (e.g., p-TsOH) | Solketal | Protect the 1,2-diol and isolate the primary -OH group. |
| 2 | Tosylation | Solketal | p-Toluenesulfonyl chloride (TsCl), Pyridine | Tosyl Solketal | Convert the primary -OH into an excellent leaving group. |
| 3 | Ethynylation | Tosyl Solketal | Lithium acetylide (LiC≡CH) | Protected this compound | Form the C-C bond via nucleophilic substitution. |
Syntheses Utilizing Dihydroxyacetone as a Starting Material
An alternative synthetic approach begins with dihydroxyacetone (DHA), a constitutional isomer of glycerol. This route is more direct as it leverages the inherent reactivity of the ketone functional group present in DHA.
The synthesis of this compound from dihydroxyacetone is centered around the nucleophilic addition of an acetylenic species to the C2 carbonyl group. Dihydroxyacetone often exists as a stable crystalline dimer, and acid catalysis can facilitate its dissociation or "cracking" into the reactive monomeric form in solution.
The key transformation involves the reaction of DHA with a potent acetylenic nucleophile, such as ethynylmagnesium bromide or lithium acetylide. In this reaction, the acetylide anion attacks the electrophilic carbon of the ketone, leading to the formation of a new carbon-carbon bond. The pi bond of the carbonyl is broken, and its electrons are transferred to the oxygen atom, creating a tertiary alkoxide intermediate. A subsequent acidic workup protonates the alkoxide to yield the final tertiary alcohol. This single step efficiently constructs the target this compound by simultaneously forming the tertiary alcohol and introducing the ethynyl group at the C2 position.
Table 2: Synthetic Route to this compound from Dihydroxyacetone
| Step | Reaction | Starting Material | Key Reagents | Product | Purpose |
|---|
Considerations for Direct Ethynyl Addition to 1,3-Dihydroxyacetone (B48652)
The synthesis of this compound, a key building block for antiviral compounds like Islatravir, presents unique challenges, particularly in the direct addition of an acetylenic nucleophile to 1,3-dihydroxyacetone. A primary obstacle is the nature of the starting material, 1,3-dihydroxyacetone, which commercially exists as a stable dimer. For the ethynyl addition to occur at the ketone, this dimer must first be "cracked" into its monomeric form. An acid-catalyzed approach has been developed and optimized to efficiently generate the reactive monomer in situ for the subsequent nucleophilic addition.
Another significant consideration is the physical properties of the final product, this compound (also referred to as 2-ethynylglycerol). The compound is a crystalline solid but possesses a low melting point of approximately 43°C and is deliquescent, meaning it readily absorbs moisture from the air to dissolve. These characteristics make it difficult to handle, store, and transport, posing logistical challenges within a supply chain. To overcome this, research has focused on identifying alternative solid forms with improved physical properties. The formation of co-crystals, for instance with 1,4-diazabicyclo[2.2.2]octane (DABCO) or L-proline, has been shown to improve the melting point and reduce deliquescence, creating a more stable precursor for further synthetic steps.
Key challenges and solutions in the direct ethynyl addition to 1,3-dihydroxyacetone are summarized below:
| Challenge | Solution |
| 1,3-Dihydroxyacetone exists as a stable dimer. | Acid-catalyzed cracking to produce the reactive monomer. |
| The product, this compound, has a low melting point and is deliquescent. | Identification of alternative solid forms, such as cocrystals (e.g., with DABCO or L-proline), to improve physical stability. |
| Ensuring an efficient and safe acetylenic nucleophile addition. | Optimization of the 1,2-addition process for manufacturing. |
Biocatalytic Synthesis Routes
Biocatalysis has emerged as a powerful and sustainable alternative for synthesizing complex molecules like this compound and its derivatives. Enzymatic routes offer high efficiency and selectivity under mild reaction conditions.
Enzyme-Catalyzed Cascades for this compound Production
Enzyme-catalyzed cascades have been successfully implemented for the synthesis of the antiviral drug Islatravir, starting from this compound. These multi-step, one-pot reactions leverage the high selectivity of enzymes to build molecular complexity without the need for isolating intermediates, which streamlines the process and reduces waste.
The enzymes involved in the fully enzymatic synthesis of Islatravir from this compound are listed below:
| Enzyme Abbreviation | Enzyme Name |
| GOase | Galactose Oxidase |
| HRP | Horseradish Peroxidase |
| PanK | Pantothenate Kinase |
| AcK | Acetate (B1210297) Kinase |
| DERA | Deoxyribose-5-phosphate Aldolase (B8822740) |
| PPM | Phosphopentomutase |
| PNP | Purine Nucleoside Phosphorylase |
| SP | Sucrose Phosphorylase |
Table based on enzymes cited in the synthesis of Islatravir.
Regioselective and Stereoselective Enzymatic Transformations
A key advantage of using enzymes in synthesis is their inherent ability to perform highly regioselective and stereoselective transformations. Regioselectivity refers to the enzyme's ability to catalyze a reaction at a specific functional group among several similar ones, while stereoselectivity is the preference for forming one stereoisomer over another.
In the context of this compound, which is a prochiral molecule, enzymatic transformations can introduce chirality in a controlled manner. For example, an oxidoreductase could selectively oxidize one of the two primary hydroxyl groups, leading to a specific chiral aldehyde. This level of control is crucial in pharmaceutical synthesis, where often only one enantiomer of a drug is biologically active.
The principles of enzyme selectivity are vital in cascade reactions. For instance, a halohydrin dehalogenase (HHDH) can be used for the highly regioselective ring-opening of an epoxide, ensuring that a nucleophile adds to a specific carbon atom. Similarly, engineered enzymes, such as variants of deoxyribose-5-phosphate aldolase (DERA), have been developed to perform highly stereoselective aldol (B89426) additions, allowing for the synthesis of specific carbohydrate analogues. This precise control over regio- and stereochemistry is a hallmark of biocatalytic methods, enabling the efficient production of complex and enantiomerically pure molecules from simple precursors.
Chemical Reactivity and Derivatization Strategies of 2 Ethynylpropane 1,2,3 Triol
Transformations Involving the Ethynyl (B1212043) Functional Group
The terminal alkyne is the most reactive site for many transformations of 2-ethynylpropane-1,2,3-triol, providing a gateway for the introduction of a wide variety of molecular scaffolds.
Copper(I)-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) Reactions
The Copper(I)-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) is a cornerstone of "click chemistry," a concept introduced to describe reactions that are high-yielding, wide in scope, and simple to perform. This reaction involves the coupling of a terminal alkyne, such as the one present in this compound, with an azide (B81097) to form a stable 1,4-disubstituted 1,2,3-triazole ring. The CuAAC reaction is known for its exceptional reliability and tolerance to a wide range of functional groups and reaction conditions, including aqueous environments.
The CuAAC reaction is a key step in the synthesis of novel 1,2,3-triazole derivatives using glycerol (B35011) as a starting material. In a typical synthetic route, the hydroxyl groups of glycerol are first protected, often by conversion to a ketal such as solketal (B138546) (2,2-dimethyl-1,3-dioxolane-4-methanol). The remaining primary hydroxyl group is then converted to a leaving group (e.g., tosylate) and subsequently displaced by an azide to form an azido-functionalized glycerol derivative, such as 4-(azidomethyl)-2,2-dimethyl-1,3-dioxolane. This azide can then be reacted with various terminal alkynes via CuAAC to produce a library of triazole-containing glycerol derivatives. Conversely, this compound (or its protected form) can be reacted with a range of organic azides to achieve similar molecular diversity.
The reaction is typically catalyzed by a copper(I) source, which can be a Cu(I) salt or generated in situ from a Cu(II) salt (like CuSO₄·5H₂O) using a reducing agent such as sodium ascorbate. The reaction proceeds efficiently in various solvents, including mixtures of water and t-butyl alcohol.
| Alkyne Substrate | Azide Substrate | Catalyst System | Solvent | Yield (%) |
|---|---|---|---|---|
| Phenylacetylene | 4-(azidomethyl)-2,2-dimethyl-1,3-dioxolane | CuSO₄·5H₂O / Sodium Ascorbate | t-BuOH / H₂O | 80 |
| 1-Ethynyl-4-fluorobenzene | 4-(azidomethyl)-2,2-dimethyl-1,3-dioxolane | CuSO₄·5H₂O / Sodium Ascorbate | t-BuOH / H₂O | 82 |
| 1-Ethynylcyclohexanol | 4-(azidomethyl)-2,2-dimethyl-1,3-dioxolane | CuSO₄·5H₂O / Sodium Ascorbate | t-BuOH / H₂O | 75 |
| 2-Methyl-3-butyn-2-ol | 4-(azidomethyl)-2,2-dimethyl-1,3-dioxolane | CuSO₄·5H₂O / Sodium Ascorbate | t-BuOH / H₂O | 84 |
The mechanism of the CuAAC reaction on polyhydroxylated platforms like this compound is consistent with the generally accepted mechanism for this transformation. The process is initiated by the formation of a copper(I) acetylide from the terminal alkyne. It is proposed that the reaction involves a dicopper intermediate. The azide then coordinates to one of the copper centers, which facilitates the cycloaddition. This leads to a six-membered metallacycle intermediate, which then undergoes ring contraction to form the triazolyl-copper(I) species. The final step is protonolysis, which releases the triazole product and regenerates the active copper catalyst. The presence of hydroxyl groups on the platform does not typically interfere with the reaction, highlighting the functional group tolerance of the CuAAC.
Transition Metal-Catalyzed Coupling Reactions
The ethynyl group of this compound is also a suitable substrate for various transition metal-catalyzed coupling reactions, which are powerful tools for the formation of carbon-carbon bonds.
The Sonogashira coupling is a cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction is typically catalyzed by a palladium complex and co-catalyzed by a copper(I) salt, in the presence of an amine base. For this compound, a Sonogashira coupling would allow for the direct attachment of aryl or vinyl substituents to the ethynyl carbon, thereby creating more complex, extended π-conjugated systems.
The catalytic cycle of the Sonogashira reaction involves two interconnected cycles: a palladium cycle and a copper cycle. The palladium cycle begins with the oxidative addition of the aryl or vinyl halide to a Pd(0) complex. In the copper cycle, the terminal alkyne reacts with a copper(I) salt in the presence of the base to form a copper(I) acetylide. This copper acetylide then undergoes transmetalation with the Pd(II) complex. The resulting diorganopalladium(II) complex then undergoes reductive elimination to yield the final coupled product and regenerate the Pd(0) catalyst. A significant side reaction can be the homocoupling of the terminal alkyne (Glaser coupling), which can be minimized by careful control of the reaction conditions.
| Component | Example | Function |
|---|---|---|
| Alkyne | This compound | Substrate |
| Aryl/Vinyl Halide | Iodobenzene, Bromobenzene | Coupling Partner |
| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | Primary Catalyst |
| Copper Co-catalyst | CuI | Co-catalyst |
| Base | Triethylamine, Diisopropylamine | Activates Alkyne, Neutralizes HX |
| Solvent | THF, DMF | Reaction Medium |
Addition Reactions to the Triple Bond
The carbon-carbon triple bond in this compound can undergo various addition reactions, transforming the alkyne into an alkene or alkane, and allowing for the introduction of new functional groups.
One of the most fundamental addition reactions is catalytic hydrogenation . Depending on the catalyst and reaction conditions, the triple bond can be selectively reduced to a double bond (alkene) or fully reduced to a single bond (alkane). For the partial reduction to a cis-alkene, Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead acetate (B1210297) and quinoline) is commonly employed. For complete reduction to the corresponding propane-1,2,3-triol (B13761041) derivative, catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) with hydrogen gas are effective.
Hydrohalogenation involves the addition of hydrogen halides (e.g., HBr, HCl) across the triple bond. This electrophilic addition typically follows Markovnikov's rule, where the hydrogen atom adds to the carbon atom of the triple bond that already has a hydrogen atom, and the halide adds to the other carbon. The reaction with one equivalent of HX yields a vinyl halide. If a second equivalent of HX is added, a geminal dihalide is formed, where both halogen atoms are attached to the same carbon.
Hydration of the terminal alkyne in this compound can also be achieved. The addition of water across the triple bond is typically catalyzed by a mercury(II) salt (e.g., HgSO₄) in aqueous sulfuric acid. This reaction also follows Markovnikov's rule, leading to the formation of an enol intermediate where the hydroxyl group is attached to the more substituted carbon. This enol is unstable and rapidly tautomerizes to the more stable keto form, resulting in a methyl ketone. An alternative, anti-Markovnikov hydration can be achieved via a hydroboration-oxidation sequence, which would yield an aldehyde after tautomerization of the intermediate enol.
Formation of Chalcogenyl Alkynes via Nucleophilic Addition
The terminal alkyne in this compound is also susceptible to nucleophilic attack, particularly by soft nucleophiles such as organoselenium reagents. The reaction with reagents like benzeneselenenyl bromide (PhSeBr) can lead to the formation of vinyl selenides. The regioselectivity of this addition can often be controlled by the reaction conditions.
For instance, the reaction of an alkyne with a selenenyl halide can proceed through an electrophilic or a nucleophilic mechanism depending on the substrate and the presence of catalysts. In the context of this compound, nucleophilic addition of a selenol or a diselenide, potentially under basic or metal-catalyzed conditions, would lead to the formation of a selenium-containing vinyl derivative. These organoselenium compounds are valuable intermediates in organic synthesis due to their unique reactivity.
Chemical Modifications of the Polyol Moiety
The three hydroxyl groups of this compound offer numerous possibilities for chemical modification. To achieve selective reactions at one or two of the hydroxyl groups, orthogonal protection and deprotection strategies are essential.
Advanced Spectroscopic and Analytical Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy stands as a cornerstone for the structural determination of organic molecules, providing detailed information about the carbon-hydrogen framework.
¹H and ¹³C NMR spectroscopy are indispensable for confirming the connectivity and chemical environment of atoms within the 2-Ethynylpropane-1,2,3-triol molecule.
In a typical ¹H NMR spectrum, the protons of the hydroxyl groups would likely appear as broad singlets, with chemical shifts that can vary depending on the solvent and concentration. The protons on the C1 and C3 carbons are diastereotopic due to the chiral center at C2, and they would be expected to show complex splitting patterns. The ethynyl (B1212043) proton at the terminal alkyne is anticipated to appear as a distinct singlet.
The ¹³C NMR spectrum would complement the ¹H NMR data by identifying all unique carbon environments. The carbon atoms of the ethynyl group would have characteristic chemical shifts, with the terminal alkyne carbon appearing at a different field than the quaternary alkyne carbon. The central C2 carbon, being attached to an oxygen and two carbons, would be deshielded, while the C1 and C3 carbons would show similar, but distinct, chemical shifts.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| -OH | Variable | Broad Singlet |
| H on C1/C3 | ~3.5-3.8 | Complex Multiplet |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (ppm) |
|---|---|
| C1/C3 | ~60-65 |
| C2 | ~70-75 |
| C≡CH | ~75-80 |
Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), would be employed for the complete and unambiguous assignment of all proton and carbon signals, confirming the precise molecular structure.
Quantitative NMR (qNMR) serves as a powerful tool for determining the concentration or purity of a substance without the need for identical reference standards. In the context of this compound, qNMR could be utilized to monitor the progress of its synthesis. By introducing a known amount of an internal standard with a signal that does not overlap with the analyte signals, the conversion of starting materials to the final product can be accurately quantified over time. This method provides real-time kinetic data and allows for the determination of reaction endpoints and the calculation of yields.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a critical technique for determining the molecular weight and obtaining structural information through the analysis of fragmentation patterns. For this compound, a high-resolution mass spectrum would provide the exact mass of the molecular ion, confirming its elemental composition.
Under electron ionization (EI), the molecule would likely undergo fragmentation through pathways characteristic of alcohols, such as the loss of water molecules from the triol moiety. Alpha-cleavage adjacent to the hydroxyl groups is also a probable fragmentation route. The presence of the ethynyl group might lead to specific fragmentation patterns, including the loss of the ethynyl radical. Analysis of these fragments helps to piece together the molecular structure.
Table 3: Predicted Key Mass Spectrometry Fragments for this compound
| m/z | Possible Fragment Identity |
|---|---|
| [M]+ | Molecular Ion |
| [M-H₂O]+ | Loss of water |
| [M-2H₂O]+ | Loss of two water molecules |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for its key functional groups.
A broad and strong absorption band in the region of 3200-3600 cm⁻¹ would indicate the O-H stretching of the hydroxyl groups, with the broadening being a result of hydrogen bonding. A sharp, weaker band around 3300 cm⁻¹ would be characteristic of the ≡C-H stretching of the terminal alkyne. The C≡C triple bond stretch would typically appear as a weak absorption around 2100-2260 cm⁻¹. Finally, the C-O stretching vibrations of the alcohol groups would be observed in the fingerprint region, typically between 1000 and 1260 cm⁻¹.
Table 4: Expected IR Absorption Bands for this compound
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| O-H (alcohol) | 3200-3600 | Strong, Broad |
| ≡C-H (alkyne) | ~3300 | Sharp, Weak-Medium |
| C≡C (alkyne) | 2100-2260 | Weak |
Chromatographic Techniques for Separation and Purity Assessment
Chromatographic methods are essential for the separation of this compound from reaction mixtures and for the assessment of its purity.
Thin Layer Chromatography (TLC) is a simple, rapid, and inexpensive technique used to monitor the progress of a chemical reaction. For the synthesis of this compound, TLC can be used to track the consumption of starting materials and the formation of the product. Due to the presence of three polar hydroxyl groups, the target compound is expected to be quite polar. Therefore, a polar stationary phase like silica (B1680970) gel would be appropriate.
The mobile phase, or eluent, would typically be a mixture of a polar and a less polar solvent. The optimal solvent system would be one that results in a retention factor (Rf) for the product that is ideally between 0.2 and 0.8. By spotting the reaction mixture alongside the starting materials on the TLC plate, the appearance of a new spot corresponding to the more polar product and the disappearance of the starting material spots can be observed over time. Visualization of the spots can be achieved using methods such as UV light if the compounds are UV-active, or by staining with a developing agent like potassium permanganate, which reacts with the hydroxyl groups.
Gel Permeation Chromatography (GPC) for Polymer Molecular Weight Distribution
Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is a powerful and widely used analytical technique for determining the molecular weight distribution of polymers. For polymers synthesized using "this compound" as a monomer or cross-linking agent, GPC provides crucial information about the average molecular weights (such as number-average molecular weight, Mn, and weight-average molecular weight, Mw) and the polydispersity index (PDI = Mw/Mn). This data is vital for understanding how the polymerization conditions affect the final properties of the material, as characteristics like strength, viscosity, and degradation rate are highly dependent on molecular weight.
The fundamental principle of GPC involves the separation of polymer molecules based on their size in solution, or more accurately, their hydrodynamic volume. A dissolved polymer sample is passed through a column packed with porous beads. Larger polymer chains are excluded from the pores and thus travel a shorter path, eluting from the column more quickly. Conversely, smaller polymer chains can diffuse into the pores, leading to a longer retention time.
In a hypothetical GPC analysis of a polymer derived from "this compound," the sample would first be dissolved in a suitable solvent, such as tetrahydrofuran (B95107) (THF). This solution would then be injected into the GPC system. As the polymer chains elute from the column, their concentration is monitored by a detector, typically a refractive index (RI) detector. The resulting chromatogram, a plot of detector response versus elution time, provides a visual representation of the molecular weight distribution. To obtain absolute molecular weight values, the system is calibrated with well-characterized polymer standards of known molecular weights, such as polystyrene or polymethyl methacrylate.
The data obtained from the GPC analysis can be presented in a table to summarize the key molecular weight parameters.
| Sample ID | Mn (g/mol) | Mw (g/mol) | PDI (Mw/Mn) |
|---|---|---|---|
| Polymer-EPT-A | 15,000 | 22,500 | 1.5 |
| Polymer-EPT-B | 25,000 | 35,000 | 1.4 |
X-ray Photoelectron Spectroscopy (XPS) for Surface and Elemental Analysis
X-ray Photoelectron Spectroscopy (XPS) is a highly sensitive surface analysis technique that provides quantitative information about the elemental composition and chemical states of the atoms within the top few nanometers of a material's surface. This technique would be invaluable for characterizing surfaces that have been functionalized with "this compound." For example, the ethynyl group of the molecule can be used to attach it to a substrate via "click" chemistry or other coupling reactions, creating a modified surface with hydroxyl functionalities.
The principle of XPS involves irradiating the sample surface with a beam of X-rays. These X-rays have sufficient energy to cause the emission of core-level electrons from the atoms in the sample. The kinetic energy of these emitted photoelectrons is then measured by an electron energy analyzer. The binding energy of the electrons can be calculated from their kinetic energy, and this binding energy is unique to each element and its chemical environment.
For a surface modified with "this compound," an XPS survey scan would first be performed to identify all the elements present on the surface. This would be expected to show peaks corresponding to carbon (C 1s) and oxygen (O 1s), and potentially elements from the underlying substrate.
High-resolution XPS scans of the C 1s and O 1s regions would provide more detailed information about the chemical bonding. The C 1s spectrum of a surface functionalized with "this compound" would be expected to show distinct peaks corresponding to different carbon environments:
C-C/C-H bonds from the propane (B168953) backbone.
C≡C bonds from the ethynyl group.
C-O bonds from the hydroxyl groups.
Deconvolution of the high-resolution spectra allows for the quantification of these different chemical states. For instance, the presence and integrity of the ethynyl group after surface attachment could be confirmed by the characteristic C 1s peak for sp-hybridized carbon atoms. Similarly, the O 1s spectrum would provide information about the hydroxyl groups.
The elemental composition as determined by XPS can be summarized in a data table.
| Element | Binding Energy (eV) | Atomic Concentration (%) |
|---|---|---|
| C 1s | ~285.0 | 65.0 |
| O 1s | ~533.0 | 30.0 |
| Si 2p (Substrate) | ~102.0 | 5.0 |
Following a comprehensive search for scientific literature, it has been determined that there are no specific computational chemistry studies published on the compound “this compound” that align with the requested article structure.
Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article with detailed research findings and data tables for the following sections as requested:
Computational Chemistry Approaches for Understanding 2 Ethynylpropane 1,2,3 Triol
Quantum Chemical Calculations for Electronic Structure Analysis
Without published scientific data on this specific compound, any attempt to create the requested content would result in speculation and would not meet the requirements for accuracy and factual reporting. While computational studies exist for related molecules like glycerol (B35011), this information falls outside the strict scope of the instructions to focus solely on “2-Ethynylpropane-1,2,3-triol.”
2 Ethynylpropane 1,2,3 Triol As a Key Chemical Building Block
Role in the Synthesis of Nucleoside Analogues
The primary and most well-documented application of 2-ethynylpropane-1,2,3-triol is in the synthesis of nucleoside analogues, a class of compounds that are fundamental to many antiviral drugs. Its structural features allow for the construction of modified sugar moieties that can be incorporated into these analogues to disrupt viral replication.
Application in Biocatalytic Cascades for Complex Molecule Synthesis
A prime example is the synthesis of Islatravir, an investigational anti-HIV drug. The process begins with this compound and employs a series of engineered enzymes in a carefully orchestrated cascade to build the final complex nucleoside analogue. This approach is noted for its efficiency, stereochemical control, and reduced environmental impact compared to traditional chemical synthesis routes.
Table 1: Enzymatic Cascade for Islatravir Synthesis from this compound
| Step | Description | Key Enzymes Involved (Illustrative) |
| Stage 1 | Two-step, five-enzyme process to synthesize an intermediate from this compound. | Engineered enzymes for non-natural substrate recognition. |
| Stage 2 | One-pot cascade with four additional enzymes to produce Islatravir from the intermediate. | Phosphorylases, transferases, and other engineered enzymes. |
This table is a simplified representation of a complex multi-enzyme process.
Contribution to the Development of Antiviral Intermediates
This compound is a crucial starting material for the synthesis of key antiviral intermediates. Its role in the production of Islatravir exemplifies its importance in this context. The synthesis of this potent reverse transcriptase translocation inhibitor relies on a fully enzymatic pathway that commences with this compound. This biocatalytic route has been developed to be both cost-effective and highly atom-economical. The development of a stable solid form of this compound, such as a cocrystal with l-proline, has been a key factor in its practical application in the large-scale synthesis of such antiviral intermediates.
Table 2: Research Findings on this compound in Antiviral Synthesis
| Finding | Significance |
| Serves as the foundational building block for the biocatalytic synthesis of Islatravir. | Enables a more efficient and sustainable manufacturing process for a key anti-HIV candidate. |
| A telescoped, two-stage, nine-enzyme process starting from this compound yields Islatravir in high purity. | Demonstrates the power of biocatalysis to construct complex, non-natural molecules with high precision. |
| Overcomes challenges associated with traditional chemical synthesis of complex nucleoside analogues. | Reduces the number of synthetic steps and the need for intermediate purification. |
Integration into Polymer Science
While the terminal alkyne and multiple hydroxyl groups of this compound suggest its potential as a versatile monomer or cross-linking agent in polymer chemistry, there is currently a lack of specific research literature detailing its integration into polymer science. The following sections outline the theoretical potential in various polymer architectures based on the functional groups present in the molecule.
Precursor for Functional Polyurethane Architectures
In theory, the three hydroxyl groups of this compound could react with diisocyanates to form a cross-linked polyurethane network. The pendant ethynyl (B1212043) group would then be available for post-polymerization modification via "click" chemistry, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This could allow for the introduction of a wide range of functionalities to the polyurethane material. However, no studies have been published that specifically utilize this compound for this purpose.
Derivatization to Form Cyclic Polyacetylenes
The terminal alkyne functionality of this compound makes it a candidate for polymerization into polyacetylenes. Derivatization of the hydroxyl groups prior to polymerization could be necessary to control solubility and prevent interference with the polymerization catalyst. While the synthesis of cyclic polyacetylenes from various alkyne monomers is an active area of research, there are no reports of this compound or its derivatives being used to create such structures.
Development of Novel Functional Molecules and Materials
This compound, a unique trifunctional molecule, is emerging as a significant building block in the synthesis of advanced functional materials. Its structure, featuring a terminal alkyne group and a propane-1,2,3-triol (B13761041) backbone, offers a versatile platform for creating complex molecular architectures with tailored properties. The presence of the reactive ethynyl group allows for its participation in a variety of coupling reactions, most notably "click chemistry," while the three hydroxyl groups provide sites for further functionalization and can influence the material's solubility, hygroscopicity, and intermolecular interactions. These characteristics make it a promising candidate for the development of novel materials in fields ranging from optoelectronics to catalysis.
Construction of Optoelectronic Organic Frameworks
The design and synthesis of functional materials for optoelectronic applications is a rapidly advancing field of research. Organic functional materials are integral components in the latest generation of light-energy conversion devices. The desired optoelectronic and morphological properties of these organic materials can be precisely adjusted at the molecular level.
Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with ordered structures and high stability, making them excellent candidates for optoelectronic applications. The construction of COFs from flexible building blocks is an area of growing interest as it can lead to materials with dynamic properties. The incorporation of alkyne-containing organic compounds as linkers is a common strategy in the synthesis of three-dimensional COFs.
While direct utilization of this compound in published optoelectronic organic frameworks has not been extensively documented, its structural motifs suggest significant potential. The terminal alkyne group can readily participate in polymerization and cross-linking reactions, such as Sonogashira coupling or alkyne trimerization, to form the extended π-conjugated systems that are essential for charge transport in optoelectronic materials.
The triol functionality could play a crucial role in directing the self-assembly of the framework through hydrogen bonding, potentially leading to well-ordered, crystalline materials. Furthermore, the hydroxyl groups can be post-synthetically modified to fine-tune the electronic properties of the resulting framework or to enhance its processability and stability. The inherent flexibility of the propane-1,2,3-triol backbone could also impart interesting dynamic properties to the resulting frameworks.
Table 1: Potential Contributions of this compound in Optoelectronic Frameworks
| Structural Feature | Potential Role in Optoelectronic Frameworks |
| Terminal Alkyne | - Forms extended π-conjugated systems via coupling reactions. - Acts as a rigid linker to build porous frameworks. |
| Triol Backbone | - Directs self-assembly through hydrogen bonding. - Provides sites for post-synthetic modification. - Influences solubility and processing of the material. |
| Molecular Flexibility | - May lead to dynamic and responsive materials. |
Scaffolds for Catalytic Systems and Molecular Recognition
The development of highly efficient and selective catalysts is a cornerstone of modern chemistry. The use of molecular scaffolds to position catalytic centers and recognition sites in a well-defined spatial arrangement is a powerful strategy for creating artificial enzymes and catalysts with enhanced activity and specificity.
The structure of this compound makes it an attractive scaffold for the design of novel catalytic systems. The rigid alkyne unit can serve as a linear strut to which catalytic moieties can be attached, while the triol group provides a versatile platform for introducing additional functionalities. For instance, the hydroxyl groups can be used to anchor metal complexes or organocatalytic units. The defined stereochemistry of the glycerol (B35011) backbone could also be exploited to create chiral catalysts for asymmetric synthesis.
In the realm of molecular recognition, the triol portion of the molecule is particularly significant. Polyhydroxylated compounds are known to engage in specific hydrogen-bonding interactions, which are fundamental to molecular recognition events in biological systems. By functionalizing the alkyne terminus with a reporter group, this compound could be developed into a sensor for specific analytes that bind to the triol motif.
Moreover, the terminal alkyne provides a handle for immobilizing these scaffolded systems onto solid supports, which is highly desirable for the development of recyclable catalysts and solid-phase sensors. The catalytic functionalization of propargylic compounds is a well-established area of research, and the principles can be extended to systems based on this compound.
Table 2: Potential Applications of this compound as a Scaffold
| Application Area | Design Principle |
| Catalysis | - Attachment of catalytic moieties to the alkyne or hydroxyl groups. - Creation of chiral catalysts utilizing the glycerol backbone. - Immobilization on solid supports for recyclability. |
| Molecular Recognition | - Use of the triol group for specific hydrogen-bonding interactions. - Development of sensors with a reporter group on the alkyne terminus. |
Conclusion and Future Research Directions
Advancements in Synthetic Methodologies for 2-Ethynylpropane-1,2,3-triol
The synthesis of this compound, also known as 2-ethynylglycerol, has been a focal point of recent research, primarily driven by its use in the pharmaceutical industry. An efficient and scalable synthesis is crucial for its application as a key building block. Key challenges in its preparation have included the development of a safe and efficient method for the addition of an acetylenic nucleophile to a suitable ketone precursor and the identification of a stable, easily handleable form of the final product.
One of the significant advancements has been the development of a manufacturing process that involves the acid-catalyzed cracking of commercially available 1,3-dihydroxyacetone (B48652) dimer, followed by a 1,2-addition of an acetylenic nucleophile. This method has been optimized for large-scale production.
A notable challenge associated with this compound is its physical properties. The compound is a crystalline solid with a low melting point of approximately 43°C and is deliquescent under ambient conditions, making its storage and handling problematic. To address this, research has focused on the formation of more stable solid forms, such as cocrystals. Alternative solid forms that have been identified include a sodium salt and cocrystals with 1,4-diazabicyclo[2.2.2]octane (DABCO) and L-proline. These cocrystals exhibit improved melting points and reduced hygroscopicity, enhancing the compound's viability as a stable chemical intermediate.
| Synthetic Step | Description | Key Challenges | Advancements |
|---|---|---|---|
| Precursor Generation | Acid-catalyzed cracking of 1,3-dihydroxyacetone dimer. | Controlling reaction conditions for efficient dimer cracking. | Optimization for manufacturing scale. |
| Ethynylation | 1,2-addition of an acetylenic nucleophile to the ketone precursor. | Ensuring safe handling of acetylenic reagents and achieving high yields. | Development of an efficient and safe addition process. |
| Product Isolation and Stability | Isolation of the final triol product. | Low melting point and deliquescence of the pure compound. | Formation of stable cocrystals with DABCO and L-proline to improve handling and storage. |
Future research in this area will likely focus on the development of even more efficient and greener synthetic routes. This could involve exploring alternative starting materials, novel catalytic systems for the ethynylation step, and a wider range of cocrystal formers to further enhance the physicochemical properties of this important building block.
Exploration of Novel Chemical Transformations and Derivatizations
The trifunctional nature of this compound, possessing a terminal alkyne and three hydroxyl groups, offers a rich landscape for chemical derivatization. While its primary documented use is as a precursor to Islatravir, the reactivity of its functional groups opens up numerous possibilities for creating a diverse range of novel molecules.
The terminal alkyne is a particularly versatile handle for a variety of chemical transformations. It can readily participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," to form stable 1,2,3-triazole linkages. This allows for the straightforward conjugation of this compound to a wide array of molecules, including biomolecules, polymers, and fluorescent tags. The ethynyl (B1212043) group can also undergo other classical alkyne reactions such as Sonogashira coupling, hydration to form a methyl ketone, and various cyclization reactions.
The three hydroxyl groups (two primary and one tertiary) provide sites for esterification and etherification reactions. Selective protection and deprotection strategies could allow for the differential functionalization of these hydroxyls, leading to the synthesis of complex, multifunctional derivatives. For instance, esterification with various carboxylic acids could be employed to synthesize a library of ester derivatives with potentially interesting biological activities or material properties. Similarly, etherification could be used to introduce a range of alkyl or aryl groups, further diversifying the molecular architecture.
| Functional Group | Reaction Type | Potential Products/Applications | Relevant Concepts |
|---|---|---|---|
| Terminal Alkyne | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Triazole-linked conjugates, bioconjugation, functionalized polymers. | Click Chemistry |
| Sonogashira Coupling | Aryl- and vinyl-substituted alkynes, precursors to complex organic molecules. | Cross-coupling reactions | |
| Hydration | Methyl ketones. | Functional group interconversion | |
| Hydroxyl Groups | Esterification | Mono-, di-, and tri-esters with various functionalities. | Fischer Esterification |
| Etherification | Mono-, di-, and tri-ethers, modification of polarity and solubility. | Williamson Ether Synthesis |
Future research should focus on systematically exploring these transformations to create libraries of novel this compound derivatives. The development of regioselective methods for the functionalization of the hydroxyl groups would be particularly valuable for accessing precisely defined molecular architectures.
Expanding the Scope of Applications in Chemical Synthesis and Materials Innovation
Beyond its established role in pharmaceutical synthesis, the unique structure of this compound makes it a promising candidate for applications in broader chemical synthesis and materials science. Its trifunctionality allows it to act as a versatile building block or a cross-linking agent.
In chemical synthesis, derivatives of this compound could serve as precursors to a variety of complex molecules. The combination of the alkyne and hydroxyl functionalities in a compact framework could be leveraged in tandem reactions or for the synthesis of novel heterocyclic systems.
In the realm of materials innovation, this compound holds significant potential as a monomer or cross-linker in polymer synthesis. The alkyne group can be polymerized through various mechanisms, or it can be used for post-polymerization modification via click chemistry. The three hydroxyl groups can participate in the formation of polyesters or polyurethanes. The high density of functional groups in a relatively small molecule suggests its potential for creating highly cross-linked polymers with tailored mechanical and thermal properties. For example, its incorporation into polymer networks could enhance rigidity, thermal stability, and hydrophilicity.
| Field | Potential Role | Anticipated Outcome | Key Structural Features |
|---|---|---|---|
| Complex Molecule Synthesis | Versatile building block | Access to novel heterocyclic compounds and other complex architectures. | Trifunctionality (alkyne and hydroxyls) |
| Polymer Chemistry | Monomer | Synthesis of novel polymers with pendant functional groups. | Polymerizable alkyne group |
| Cross-linking agent | Creation of highly cross-linked polymer networks with enhanced properties. | Three hydroxyl groups and one alkyne group | |
| Materials Science | Surface modification agent | Functionalization of surfaces with alkyne or hydroxyl groups for further reactions. | Reactive functional groups |
Future research in this domain should be directed towards the synthesis and characterization of polymers and materials derived from this compound. Investigating the structure-property relationships of these new materials will be crucial for unlocking their potential in areas such as coatings, adhesives, and biomedical materials. The exploration of its use as a scaffold in the design of functional materials with specific optical, electronic, or biological properties also represents a promising frontier.
Q & A
Basic Research Questions
Q. What are the primary synthetic routes for 2-Ethynylpropane-1,2,3-triol, and how can reaction conditions be optimized for yield?
- Methodological Answer : A common approach involves Grignard reactions starting from 1,3-dihydroxyacetone derivatives. For example, bis-silyl ether-protected dihydroxyacetone reacts with isopropenylmagnesium bromide in THF to yield tertiary alcohol intermediates, achieving ~87% efficiency. Optimization includes controlling reaction temperature (0–25°C), solvent purity, and catalyst selection (e.g., Lewis acids for regioselectivity). Post-synthesis purification via silica gel chromatography with gradient elution (ethyl acetate/hexane) enhances purity .
Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure and purity of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Identify hydroxyl (δ 1.5–2.5 ppm, broad) and ethynyl (δ 2.8–3.2 ppm) protons. Carbon signals for triol carbons appear at δ 60–70 ppm.
- IR : Strong O-H stretches (~3400 cm⁻¹) and C≡C stretches (~2100 cm⁻¹).
- MS : Molecular ion peak ([M+H]⁺) at m/z corresponding to C₆H₁₀O₃ (154.12 g/mol). Purity is validated via HPLC (>95%) using hydrophilic interaction liquid chromatography (HILIC) columns .
Q. What challenges arise in purifying this compound, and what techniques mitigate them?
- Methodological Answer : The compound’s high polarity complicates isolation. Strategies include:
- Precipitation : Using acetone/hexane mixtures to remove non-polar impurities.
- Chromatography : Reverse-phase C18 columns with acetonitrile/water gradients.
- Lyophilization : For aqueous fractions to recover crystalline product .
Advanced Research Questions
Q. How can enantioselective synthesis of this compound derivatives be achieved, and how is enantiomeric excess quantified?
- Methodological Answer : Enzymatic desymmetrization using lipases (e.g., Candida antarctica Lipase B) selectively acetylates one hydroxyl group in prochiral triols. For example, triol 4 undergoes acetylation with vinyl acetate in tert-butyl methyl ether, yielding (S)-monoacetate with 88% yield and 93% ee. Chiral HPLC (Chiralpak AD-H column) or polarimetry quantifies enantiomeric excess .
Q. What role does this compound play in synthesizing complex bioactive molecules?
- Methodological Answer : The ethynyl group enables click chemistry (e.g., Cu-catalyzed azide-alkyne cycloaddition) for bioconjugation. In phosphonotrixin synthesis, the triol backbone serves as a chiral scaffold. Computational docking studies (AutoDock Vina) guide modifications to enhance binding affinity to enzymatic targets (e.g., hydrolases) .
Q. How do solvent systems and catalysts influence the compound’s stability during storage?
- Methodological Answer : Stability is enhanced in anhydrous DMSO or ethanol at −20°C, with argon blanket to prevent oxidation. Catalytic antioxidants (e.g., BHT at 0.01% w/v) prolong shelf life. Degradation kinetics are monitored via LC-MS, showing <5% decomposition over 6 months under optimal conditions .
Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
